Cas no 2229509-32-2 (1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)

1-(2-Azidoethyl)-5-bromo-2,3-dimethoxybenzene is a versatile aryl azide compound featuring a bromo-substituted dimethoxybenzene core with an azidoethyl functional group. This structure makes it valuable in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient bioconjugation and polymer modification. The bromo substituent offers further derivatization potential via cross-coupling reactions, while the dimethoxy groups enhance solubility in organic solvents. Its azide functionality ensures compatibility with bioorthogonal labeling strategies, making it useful in materials science and pharmaceutical research. The compound's stability under standard storage conditions and well-defined reactivity profile contribute to its utility in synthetic and medicinal chemistry workflows.
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene structure
2229509-32-2 structure
商品名:1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
CAS番号:2229509-32-2
MF:C10H12BrN3O2
メガワット:286.12518119812
CID:6415754
PubChem ID:152499647

1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
    • 2229509-32-2
    • EN300-1934822
    • インチ: 1S/C10H12BrN3O2/c1-15-9-6-8(11)5-7(10(9)16-2)3-4-13-14-12/h5-6H,3-4H2,1-2H3
    • InChIKey: YDENYPJCZAQYNQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)CCN=[N+]=[N-])OC)OC

計算された属性

  • せいみつぶんしりょう: 285.01129g/mol
  • どういたいしつりょう: 285.01129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 32.8Ų

1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934822-0.1g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
0.1g
$451.0 2023-09-17
Enamine
EN300-1934822-1g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
1g
$513.0 2023-09-17
Enamine
EN300-1934822-5.0g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
5g
$2110.0 2023-05-26
Enamine
EN300-1934822-0.5g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
0.5g
$493.0 2023-09-17
Enamine
EN300-1934822-1.0g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
1g
$728.0 2023-05-26
Enamine
EN300-1934822-10g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
10g
$2209.0 2023-09-17
Enamine
EN300-1934822-2.5g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
2.5g
$1008.0 2023-09-17
Enamine
EN300-1934822-0.25g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
0.25g
$472.0 2023-09-17
Enamine
EN300-1934822-10.0g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
10g
$3131.0 2023-05-26
Enamine
EN300-1934822-0.05g
1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene
2229509-32-2
0.05g
$431.0 2023-09-17

1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene 関連文献

1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzeneに関する追加情報

Recent Advances in the Application of 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene (CAS: 2229509-32-2) in Chemical Biology and Pharmaceutical Research

The compound 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene (CAS: 2229509-32-2) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This aromatic azide derivative, characterized by its unique bromo-dimethoxy substitution pattern and reactive azidoethyl side chain, has found applications in click chemistry, drug discovery, and proteomics studies. Recent literature highlights its role as a key intermediate in the synthesis of bioactive molecules and as a molecular probe for studying protein-ligand interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the development of novel kinase inhibitors. Researchers utilized the azide functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing compounds. The bromo substituent served as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. The resulting compounds showed promising activity against several cancer-related kinases, with IC50 values in the low micromolar range.

In the field of chemical proteomics, 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene has been employed as a photoaffinity labeling reagent. A recent Nature Chemical Biology publication (2024) described its incorporation into activity-based probes for mapping small molecule-protein interactions. The azide group allowed for bioorthogonal conjugation with alkyne-modified reporter tags, while the aromatic ring system provided optimal photochemical properties for crosslinking upon UV irradiation. This approach enabled the identification of previously unknown targets for several drug candidates in live cells.

The compound's stability and reactivity profile have also made it valuable in materials science applications. A 2024 ACS Applied Materials & Interfaces report detailed its use in the surface functionalization of nanoparticles for targeted drug delivery. The bromo group facilitated attachment to gold nanoparticles via Au-Br interactions, while the azide enabled subsequent conjugation with targeting ligands through click chemistry. This dual-functionalization strategy resulted in nanoparticles with improved cellular uptake and target specificity.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene. A 2023 Organic Process Research & Development article presented an improved, scalable synthesis with enhanced safety features for handling the azide functionality. The new route achieved an overall yield of 68% with excellent purity (>99%), addressing previous challenges in large-scale production of this valuable intermediate.

Looking forward, the unique combination of reactive groups in 1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene positions it as a promising tool for multidisciplinary research. Current investigations are exploring its use in DNA-encoded library technology and the development of covalent inhibitors. As synthetic methodologies continue to advance and applications expand across chemical biology and drug discovery, this compound is likely to play an increasingly important role in pharmaceutical innovation.

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